molecular formula C10H10N2 B8812150 1,3-DIAMINONAPHTHALENE CAS No. 24824-28-0

1,3-DIAMINONAPHTHALENE

Cat. No. B8812150
Key on ui cas rn: 24824-28-0
M. Wt: 158.20 g/mol
InChI Key: PKXSNWGPLBAAJQ-UHFFFAOYSA-N
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Patent
US07235578B2

Procedure details

A suspension of (3) (1.0 g, 2.9 mmol) and SnCl2.2H2O (9.8 g, 436 mmol) in EtOAc (100 mL) was heated at reflux for 30 min. The white suspension was poured onto ice (ca. 100 g), and sat. aq. NaHCO3 was added until the aqueous layer was basic as shown by litmus paper inspection. The mixture was extracted with ethyl acetate, the organic layer was washed with water, dried and the solvent was removed under reduced pressure to give crude 1,3-naphthalenediamine. This material was dissolved in THF (30 mL) and treated with BOC2O (3.0 g). The mixture was heated under reflux for 5 hrs. The solvent was removed and the residue was purified by column chromatography on silica gel. Elution with CH2Cl2 gave naphthalene-1,3-(bis-tertbutoxycarbamate) (4) (0.916 g, 88%) as a brown solid: mp (petroleum ether) 129–131° C.; 1H NMR (CDCl3) δ 7.94 (s, 1H), 7.78 (s, 1H), 7.74 (m, 2H), 7.41 (m, 2H), 6.94 (s, 1H), 6.69 (s, 1H), 1.55 (s, 9H), 1.54 (s, 9H); 13C NMR δ 153.11, 152.75, 135.75, 134.75, 133.69, 128.47, 126.46, 124.36, 122.28, 119.67, 110.57, 110.47, 80.88, 80.57, 28.33. Anal (C20H26N2O4) C, H, N.
Name
( 3 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-])=O)=[CH:4][C:3]=1[N+:15]([O-])=O.O.O.Cl[Sn]Cl.C([O-])(O)=O.[Na+].O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O>CCOC(C)=O.C1COCC1>[NH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[C:3]([NH2:15])[CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
( 3 )
Quantity
1 g
Type
reactant
Smiles
IC1=C(C=C(C2=CC=CC=C12)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
9.8 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added until the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude 1,3-naphthalenediamine
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
Elution with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.916 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 199.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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